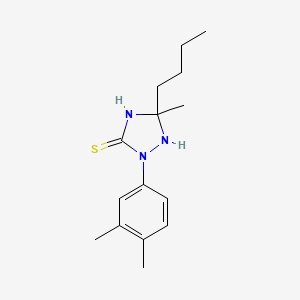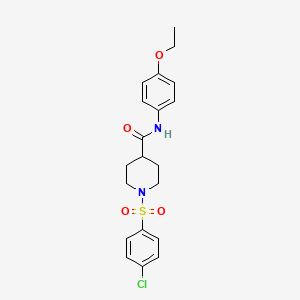![molecular formula C23H29N3OS B11598890 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol](/img/structure/B11598890.png)
2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with bulky tert-butyl groups and a benzothiazole moiety, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol typically involves multiple steps:
Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is subsequently condensed with 2,6-di-tert-butyl-4-formylphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The tert-butyl groups can be substituted under specific conditions, although they are generally resistant to many reagents due to steric hindrance.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a stabilizer and antioxidant due to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals.
Biology
In biological research, it is studied for its potential antioxidant properties, which may protect cells from oxidative stress.
Medicine
The compound’s antioxidant properties are also explored in medicine for potential therapeutic applications in diseases where oxidative stress plays a role.
Industry
Industrially, it is used as an additive in polymers and plastics to enhance their stability and longevity by preventing oxidative degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-di-tert-butylphenol: Another antioxidant with similar structural features but lacking the benzothiazole moiety.
Uniqueness
The presence of the benzothiazole moiety in 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C23H29N3OS |
|---|---|
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(E)-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C23H29N3OS/c1-22(2,3)16-12-15(13-17(20(16)27)23(4,5)6)14-24-25-21-26(7)18-10-8-9-11-19(18)28-21/h8-14,27H,1-7H3/b24-14+,25-21+ |
Clé InChI |
SCTIVTUCVJMYLR-ASFQDVQESA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N=C/2\N(C3=CC=CC=C3S2)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN=C2N(C3=CC=CC=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}-3-(4-methylphenyl)guanidine](/img/structure/B11598818.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598826.png)


![(5E)-3-(2-fluorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11598848.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B11598856.png)
![6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11598863.png)
![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598866.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)

![3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)

![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)
